molecular formula C21H23N3O3S B2525710 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate CAS No. 953221-62-0

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate

Cat. No. B2525710
CAS RN: 953221-62-0
M. Wt: 397.49
InChI Key: UDISOUCEWDTSBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate, due to its structural similarities with benzothiazole derivatives, may have potential applications in antimicrobial activities. A study on the synthesis and antimicrobial activity of new pyridine derivatives, including benzothiazole derivatives, demonstrated variable and modest activity against bacteria and fungi. The research involved the preparation of amide derivatives using acid chlorides and piperazine derivatives, highlighting the structural relevance to 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate (Patel, Agravat, & Shaikh, 2011).

Catalytic Applications

Compounds containing benzothiazole units, similar to 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate, have been studied for their catalytic applications. One study investigated the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, demonstrating efficient catalysis for the oxidation of primary alcohols and hydrocarbons. This suggests potential catalytic applications for benzothiazole derivatives in various chemical reactions (Ghorbanloo & Maleki Alamooti, 2017).

Biological Activity Studies

The benzothiazole moiety, as part of the structure of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate, is also notable for its presence in compounds with various biological activities. For instance, certain benzothiazole derivatives have been evaluated for their anticonvulsant, antihistaminic, and anticancer properties, indicating the broad potential for biological applications of such compounds (Ugale et al., 2012).

properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-3-23-10-12-24(13-11-23)21-22-18-9-8-17(14-19(18)28-21)27-20(25)15-4-6-16(26-2)7-5-15/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDISOUCEWDTSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate

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